molecular formula C17H15ClN2O5 B12052996 ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

Cat. No.: B12052996
M. Wt: 362.8 g/mol
InChI Key: IBBLUDFGBVMUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyran intermediates. Common synthetic routes may involve:

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amino, cyano, and chloromethyl groups are introduced through substitution reactions.

    Esterification: The carboxylate group is formed through esterification reactions using ethyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Acting as agonists or antagonists at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(methyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.

    Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

The uniqueness of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H15ClN2O5/c1-2-22-17(21)15-13(6-18)25-16(20)10(7-19)14(15)9-3-4-11-12(5-9)24-8-23-11/h3-5,14H,2,6,8,20H2,1H3

InChI Key

IBBLUDFGBVMUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCO3)C#N)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.